2-[(3-chlorobenzoyl)amino]propanoic Acid
Description
2-[(3-Chlorobenzoyl)amino]propanoic acid is a synthetic amino acid derivative characterized by a propanoic acid backbone substituted with a 3-chlorobenzoyl group via an amide linkage. Its molecular formula is C₁₀H₁₀ClNO₃ (approximate molecular weight: 227.65 g/mol).
Properties
IUPAC Name |
2-[(3-chlorobenzoyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c1-6(10(14)15)12-9(13)7-3-2-4-8(11)5-7/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCDVTGBGFGGJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401306809 | |
| Record name | N-(m-Chlorobenzoyl)-DL-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186036-10-2 | |
| Record name | N-(m-Chlorobenzoyl)-DL-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186036-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(m-Chlorobenzoyl)-DL-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401306809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorobenzoyl)amino]propanoic acid typically involves the reaction of 3-chlorobenzoyl chloride with alanine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorobenzoyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzophenone.
Reduction: Formation of 3-chlorobenzylamine or 3-chlorobenzyl alcohol.
Substitution: Formation of 3-methoxybenzoyl derivatives.
Scientific Research Applications
2-[(3-chlorobenzoyl)amino]propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-chlorobenzoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 2-[(3-chlorobenzoyl)amino]propanoic acid with structurally related compounds:
Key Observations :
- Lipophilicity : Chlorine and aromatic substituents (e.g., 3-chlorobenzoyl in the target compound) increase logP values compared to hydroxyl or aliphatic groups (e.g., 3-hydroxy or cyclobutyl derivatives) .
- Molecular Weight : Fluorogenic derivatives (e.g., FAA7995) exhibit significantly higher molecular weights due to bulky fluorophores like selenadiazolyl .
- Functional Groups : Carbamate (2CMPA) and sulfonyl () groups introduce steric hindrance and alter metabolic stability compared to simple amides .
Carboxamide Derivatives ()
Compounds like 2CMPA and 2CA4MBA (2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid) were studied for their in vitro interactions. The methylsulfanyl group in 2CA4MBA enhances sulfur-mediated binding to metal ions or enzymes, while the cyclohexylcarbamoyl group in 2CMPA may improve membrane permeability due to its lipophilic nature. These modifications suggest that substituents on the benzoyl ring and amino acid sidechain critically influence bioactivity .
Anticancer Agents ()
Type D and L inhibitors (e.g., CW3) derived from iodophenylpropanoic acid frameworks demonstrate that halogenation (e.g., iodine) and stereochemistry (R vs. S configurations) significantly affect anticancer potency.
Biological Activity
2-[(3-chlorobenzoyl)amino]propanoic acid, also known as a derivative of amino acid compounds, has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a chlorinated benzoyl group attached to an amino acid backbone, which may influence its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have shown activity against multidrug-resistant pathogens. The minimum inhibitory concentration (MIC) values for various derivatives ranged from 1 to 64 µg/mL against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis .
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 1-8 | MRSA |
| Compound B | 0.5-2 | VRE |
| Compound C | 8-64 | Gram-negative bacteria |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Similar compounds have been observed to inhibit tumor necrosis factor-alpha (TNF-α) production in vitro, indicating a possible mechanism for reducing inflammation .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or microbial resistance mechanisms.
- Receptor Interaction : It may interact with cellular receptors that modulate immune responses or microbial adherence.
Case Studies
Case Study 1: Antimicrobial Screening
A study screened various derivatives of amino acid compounds against a library of clinically relevant pathogens. The results indicated that certain substitutions on the benzoyl ring significantly enhanced antimicrobial activity, particularly against resistant strains .
Case Study 2: In Vivo Anti-inflammatory Effects
In vivo models demonstrated that structurally related compounds could significantly reduce edema and inflammatory responses in murine models. The anti-inflammatory effects were comparable to established anti-inflammatory drugs like tacrolimus .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
